An In-Depth Technical Guide to 1-Bromo-1-fluoroethylene: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 1-Bromo-1-fluoroethylene: Structure, Properties, and Synthetic Utility
Executive Summary
1-Bromo-1-fluoroethylene (CAS No. 420-25-7) is a halogenated alkene of significant interest to the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1] Its unique electronic structure, stemming from the geminal arrangement of bromine and fluorine atoms on a vinyl carbon, imparts a distinct reactivity profile that makes it a valuable and versatile building block. This guide provides an in-depth analysis of its core chemical properties, molecular structure, and spectroscopic signature. We will delve into validated protocols for its synthesis and explore its application in cornerstone organic transformations, such as palladium-catalyzed cross-coupling reactions, from a mechanistic and practical standpoint. The information herein is curated for researchers and drug development professionals seeking to leverage this reagent's capabilities in complex molecular construction.
Molecular Structure & Physicochemical Properties
Molecular Geometry and Bonding
The structure of 1-bromo-1-fluoroethylene is fundamentally defined by its sp²-hybridized carbon atoms, resulting in a planar molecular geometry.[2][3] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the electron domains around each carbon atom adopt a trigonal planar arrangement to minimize electrostatic repulsion, with predicted bond angles of approximately 120°.[2]
The key to its reactivity lies in the electronic disparity of the C1 carbon's substituents. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). Bromine is also electronegative and inductively withdrawing, though less so than fluorine. This creates a significant polarization of the C=C double bond and the C-Halogen bonds.
The molecule possesses a net dipole moment. The individual bond dipoles (C-F, C-Br, and C-H) can be treated as vectors. The strong C-F and C-Br bond dipoles do not cancel, resulting in a permanent molecular dipole, rendering the molecule polar.[4] This polarity influences its solubility and its interaction with catalysts and other reagents.
Caption: Molecular structure of 1-Bromo-1-fluoroethylene.
Tabulated Physicochemical Properties
For any experimental design, a thorough understanding of a reagent's physical properties is a prerequisite for safe and effective handling. The low boiling point of 1-bromo-1-fluoroethylene necessitates handling in well-ventilated areas or under cooled conditions to minimize evaporation.
| Property | Value | Source(s) |
| CAS Number | 420-25-7 | [5] |
| Molecular Formula | C₂H₂BrF | [5] |
| Molecular Weight | 124.94 g/mol | [5] |
| Boiling Point | 12.9 °C at 760 mmHg | [1] |
| Density | 1.664 g/cm³ | [1] |
| Refractive Index | 1.414 | [N/A] |
| Vapor Pressure | 1160 mmHg at 25°C | [N/A] |
| SMILES | C=C(F)Br | [5] |
| InChIKey | LNKSRHHQKNUTLI-UHFFFAOYSA-N | [5] |
Spectroscopic Signature Analysis
Characterization of 1-bromo-1-fluoroethylene is definitively achieved through a combination of NMR, IR, and Mass Spectrometry. The following analysis is based on established principles of spectroscopy and serves as a self-validating guide for confirming the structure and purity of the compound.
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is the most powerful tool for elucidating the precise structure. The presence of ¹⁹F (I=1/2, 100% natural abundance) provides an additional, highly sensitive NMR handle.[6][7]
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¹H NMR: The spectrum is expected to feature two signals for the geminal, diastereotopic protons on C2. These protons are chemically non-equivalent. Each proton signal will be split by the other geminal proton (²JHH) and by the fluorine atom across three bonds (³JHF). This will result in two complex multiplets, likely appearing as a doublet of doublets for each proton.
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¹³C NMR: A proton-decoupled spectrum will show two signals. The C1 carbon, bonded to both Br and F, will appear as a doublet due to one-bond coupling to fluorine (¹JCF). The C2 carbon (=CH₂) will also be a doublet due to two-bond coupling to fluorine (²JCF). The C-F coupling constants are typically large and highly diagnostic.[8]
-
¹⁹F NMR: The proton-coupled ¹⁹F spectrum is predicted to show a triplet, as the fluorine nucleus is coupled to the two geminal protons on C2 (³JHF). The chemical shift will be in a region characteristic of vinylic fluorides.[9]
Table of Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (Hz) | Rationale |
| ¹H NMR | =CH₂ | ~5.5 - 6.5 | dd | Vinylic protons, split by geminal H and geminal F. |
| ¹³C NMR | C =CH₂ | ~130 - 145 | d, ¹JCF ≈ 250-300 | Carbon attached to electronegative F shows a large one-bond coupling. |
| C=C H₂ | ~90 - 105 | d, ²JCF ≈ 15-30 | Vinylic carbon with two-bond coupling to F. | |
| ¹⁹F NMR | CF | ~ -80 to -120 (vs CFCl₃) | t | Fluorine coupled to two geminal protons. |
| IR | C=C Stretch | ~1650 cm⁻¹ | Medium | Characteristic of a C=C double bond. |
| Vinylic C-H Stretch | ~3100 cm⁻¹ | Medium | C-H stretch for an sp² carbon. | |
| C-F Stretch | ~1100-1200 cm⁻¹ | Strong | Strong absorption typical for a C-F bond.[10] | |
| C-Br Stretch | ~550-650 cm⁻¹ | Medium-Strong | Characteristic C-Br stretching frequency.[11] | |
| MS (EI) | M⁺ | m/z 124, 126 | Isotopic Pattern | Molecular ion peak showing characteristic ~1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br).[12] |
| [M-Br]⁺ | m/z 45 | Fragment | Loss of a bromine radical, a favorable fragmentation pathway.[13] |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. The most diagnostic absorption will be the strong C-F stretch. The C=C stretch and vinylic C-H stretches confirm the alkene backbone, while the C-Br stretch appears in the fingerprint region.[10][11]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will show a distinct molecular ion peak (M⁺) with a characteristic isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the M⁺ and M+2 peaks will appear in an approximate 1:1 ratio at m/z 124 and 126, respectively.[5][12][14] This signature is a definitive confirmation of a monobrominated compound. Key fragmentation pathways include the loss of a bromine radical to form the [C₂H₂F]⁺ cation (m/z 45), which is a common and stabilizing fragmentation for alkyl and vinyl halides.[13]
Synthesis Protocol: Dehydrobromination Route
A reliable method for the preparation of 1-bromo-1-fluoroethylene involves the dehydrobromination of a suitable precursor, such as 1,1-dibromo-1-fluoroethane. This elimination reaction is a cornerstone of alkene synthesis.
Principle and Rationale
The reaction proceeds via an E2 (elimination, bimolecular) mechanism. A strong, sterically hindered base is typically chosen to promote elimination over nucleophilic substitution. The base abstracts a proton from the C2 carbon, while concurrently, the bromide on C1 departs as the leaving group, forming the C=C double bond. The choice of a non-nucleophilic base is critical to prevent substitution reactions that would yield undesired byproducts.
Detailed Step-by-Step Experimental Protocol
This protocol is a representative procedure and must be adapted and optimized based on available laboratory equipment and scale. A thorough risk assessment is mandatory prior to execution.
-
Reactor Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a cold trap (-78 °C, dry ice/acetone) and a nitrogen/argon inlet. The entire apparatus must be flame-dried under vacuum and maintained under an inert atmosphere.
-
Reagent Charging: The reaction flask is charged with a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.
-
Substrate Addition: 1,1-Dibromo-1-fluoroethane (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise via the dropping funnel over 30-60 minutes. Causality: The slow addition rate is crucial to control the exotherm of the reaction and prevent side reactions.
-
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching small aliquots with water and extracting with a low-boiling solvent (e.g., pentane).
-
Workup and Isolation: Upon completion, the reaction is carefully quenched by pouring it over ice-cold water. The aqueous layer is extracted three times with cold diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: Due to the product's high volatility, purification is best achieved by careful fractional distillation at atmospheric pressure. The receiver flask should be cooled in an ice bath to minimize loss of the product. The boiling point of 1-bromo-1-fluoroethylene is approximately 12.9 °C.[1]
Caption: Workflow for the synthesis of 1-Bromo-1-fluoroethylene.
Chemical Reactivity & Synthetic Applications
Overview of Reactivity
The reactivity of 1-bromo-1-fluoroethylene is dominated by the properties of its vinyl halide system. It can participate in a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in processes like palladium-catalyzed oxidative addition, providing a handle for selective functionalization.[15][16] The electron-deficient nature of the double bond, influenced by the fluorine atom, also makes it a potential partner in certain cycloaddition or nucleophilic addition reactions.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[17] 1-Bromo-1-fluoroethylene serves as an excellent electrophilic partner in this reaction, allowing for the introduction of a fluoro-vinyl moiety into various organic scaffolds.
Mechanism Rationale: The catalytic cycle involves three key steps:[17]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromo-1-fluoroethylene. This is the rate-determining step and occurs preferentially at the weaker, more polarizable C-Br bond over the very strong C-F bond. This forms a Pd(II) intermediate.
-
Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide ligand. The base (e.g., Na₂CO₃, K₃PO₄) is critical for forming the reactive boronate species.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. The stereochemistry of the double bond is retained throughout the process.
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